2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1505575-72-3
VCID: VC2977497
InChI: InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18)
SMILES: C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F
Molecular Formula: C9H5F6NO3
Molecular Weight: 289.13 g/mol

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid

CAS No.: 1505575-72-3

Cat. No.: VC2977497

Molecular Formula: C9H5F6NO3

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid - 1505575-72-3

Specification

CAS No. 1505575-72-3
Molecular Formula C9H5F6NO3
Molecular Weight 289.13 g/mol
IUPAC Name 2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18)
Standard InChI Key WXSOPTBPJOTNBP-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid belongs to the family of trifluoromethylated pyridines, characterized by multiple fluorine-containing substituents attached to a pyridine ring. This compound presents an intriguing architecture with three key functional groups strategically positioned on the heterocyclic scaffold.

Basic Identification Parameters

ParameterValue
CAS Number1505575-72-3
Molecular FormulaC₉H₅F₆NO₃
Molecular Weight289.13 g/mol
IUPAC Name2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
SMILESC1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18)
InChIKeyWXSOPTBPJOTNBP-UHFFFAOYSA-N

The compound features a pyridine ring framework with three key functional groups: a 2,2,2-trifluoroethoxy group at position 2, a carboxylic acid at position 3, and a trifluoromethyl group at position 6. This arrangement of substituents creates a unique electronic environment within the molecule, influencing its reactivity and potential interactions with biological targets.

Physicochemical Properties

PropertyValueNotes
Physical StateSolidAt standard conditions
LogP3.07Indicates moderate lipophilicity
Heavy Atoms Count19
Rotatable Bond Count5Contributes to conformational flexibility
Number of Rings1Pyridine core
Carbon Bond Saturation (Fsp3)0.333
Polar Surface Area59 ŲImportant for membrane permeability
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1The carboxylic acid group

The presence of two trifluoro groups significantly enhances the compound's lipophilicity while simultaneously providing electron-withdrawing effects that influence the acidity of the carboxylic acid function . These properties are particularly relevant for its potential applications in medicinal chemistry, where lipophilicity and hydrogen-bonding capabilities can affect membrane permeation and target binding.

Chemical Reactivity and Reactions

The reactivity profile of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid is primarily influenced by its three functional groups: the carboxylic acid, the trifluoroethoxy substituent, and the trifluoromethyl group.

Carboxylic Acid Reactivity

As with other carboxylic acids, this functional group can participate in various reactions:

  • Esterification reactions with alcohols

  • Amidation reactions with amines

  • Reduction to alcohols using appropriate reducing agents

  • Decarboxylation under specific conditions

  • Salt formation with bases

The presence of the electron-withdrawing trifluoromethyl group at the 6-position likely increases the acidity of the carboxylic acid function, potentially enhancing its reactivity in certain transformations.

Pyridine Ring Reactivity

The pyridine core, although deactivated by the electron-withdrawing substituents, may still participate in:

  • Nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing groups

  • Coordination chemistry with metals through the pyridine nitrogen

  • N-oxidation reactions

  • Protonation under acidic conditions

Fluorinated Groups Stability

Applications in Research

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid has potential applications across several scientific disciplines, primarily due to its unique structural features and physicochemical properties.

Medicinal Chemistry Applications

In medicinal chemistry, this compound presents several attractive features:

  • The fluorinated substituents enhance metabolic stability by protecting vulnerable sites from oxidative metabolism

  • Increased lipophilicity may improve membrane permeability

  • The carboxylic acid provides a handle for further functionalization

  • The unique electronic properties created by the fluorinated substituents may facilitate specific interactions with biological targets

Similar fluorinated compounds have demonstrated utility as pharmacophores in drug discovery programs, particularly in the development of enzyme inhibitors, receptor modulators, and other biologically active agents.

Synthetic Building Block

As a functionalized heterocycle, this compound could serve as a valuable building block in organic synthesis:

  • The carboxylic acid group enables various transformations including amide and ester formation

  • The pyridine nitrogen offers opportunities for coordination chemistry and N-functionalization

  • The presence of fluorinated substituents imparts unique electronic properties that can influence reactivity in subsequent transformations

Biological Activity and Structure-Activity Relationships

While specific biological activity data for 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid is limited in the available literature, insights can be gained from related trifluoromethylated and trifluoroethoxy-containing pyridine derivatives.

Structure-Activity Considerations

Several structural elements may contribute to the compound's biological behavior:

  • The positioning of the carboxylic acid at the 3-position provides a specific geometry for potential interactions with biological targets

  • The trifluoromethyl group at position 6 creates an electron-poor region that could influence binding to electron-rich pockets in proteins

  • The trifluoroethoxy substituent introduces conformational flexibility and increased lipophilicity

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Precautions

When handling this compound, the following precautionary measures should be observed:

  • Avoid breathing dust/fume/gas/mist/vapors/spray

  • Wash skin thoroughly after handling

  • Use only outdoors or in a well-ventilated area

  • Wear protective gloves/protective clothing/eye protection/face protection

  • Store in a well-ventilated place in tightly closed containers

  • Dispose of contents/container according to approved waste disposal regulations

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid shares structural similarities with several other fluorinated pyridine derivatives, but possesses unique features that distinguish it from related compounds.

Structural Comparisons

CompoundSimilaritiesDifferencesRef
2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acidContains trifluoroethoxy group and carboxylic acidDifferent positions of substituents; lacks trifluoromethyl group
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acidContains trifluoroethoxy group and carboxylic acidHas chloro substituent instead of trifluoromethyl; different positions
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrileContains trifluoroethoxy groupHas nitrile instead of carboxylic acid; lacks trifluoromethyl group
5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acidContains trifluoroethoxy group, trifluoromethyl group, and carboxylic acidAdditional cyclohexyl substituent; different positions of groups

Functional Distinctions

The unique combination and positioning of functional groups in 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid likely confers distinct chemical and biological properties compared to related compounds:

  • The presence of both trifluoroethoxy and trifluoromethyl groups creates a highly fluorinated environment that affects electronic distribution

  • The specific positioning of the carboxylic acid at C-3 influences its reactivity and potential interactions with biological targets

  • The absence of additional substituents (compared to derivatives like the cyclohexyl-containing analog) provides a simpler structural platform for certain applications

SupplierPurityAvailable QuantitiesLead TimeNotes
Enamine US95%100 mg - 2.5 g2 daysShips from United States
Angene International Limited97%100 mg10 daysShips from China
A2B Chem95%50 mg - 2.5 g12 daysShips from United States
AA Blocks CN95%10 mg - 100 mg12 daysShips from China
eNovation CN95%100 mg20 daysShips from China

Prices vary significantly depending on quantity and supplier, ranging from approximately $342 for 100 mg to $3,981 for 2.5 g .

Quality Considerations

When sourcing this compound for research purposes, several quality parameters should be considered:

  • Purity specifications and analytical methods used for verification

  • Stability data and recommended storage conditions

  • Batch-to-batch consistency

  • Presence of potential impurities that might interfere with intended applications

Research Limitations and Future Directions

Current research on 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid presents several limitations and opportunities for future investigation.

Research Gaps

Several areas remain underexplored in the current literature:

  • Comprehensive physicochemical characterization including detailed spectroscopic profiles

  • Structure-activity relationships in biological systems

  • Optimized synthetic routes and scale-up methodologies

  • Potential applications in materials science and other non-biological fields

  • Detailed metabolism and pharmacokinetic studies for potential pharmaceutical applications

Future Research Opportunities

Promising directions for future research include:

  • Exploration of the compound as a building block for the synthesis of more complex bioactive molecules

  • Investigation of specific enzyme inhibition properties

  • Development of structure-activity relationships by systematic modification of substituents

  • Evaluation of potential applications in fluorine-18 radiolabeling for PET imaging purposes

  • Assessment of the compound's utility in specific medicinal chemistry applications

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